molecular formula C17H24N2O6 B14867086 2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Cat. No.: B14867086
M. Wt: 352.4 g/mol
InChI Key: FCKMPQUBJHMJLU-UHFFFAOYSA-N
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Description

2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups attached to a benzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid typically involves the protection of amino groups on a benzoic acid derivative. One common method is to start with 2,5-diaminobenzoic acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and monitoring of reaction progress is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane, HCl in methanol.

    Coupling: DIC, DMAP, Boc2O.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Deprotection: 2,5-diaminobenzoic acid.

    Coupling: Peptides or amides with protected amino groups.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid primarily involves the protection and deprotection of amino groups. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions, allowing for selective manipulation of functional groups during synthesis . The compound does not have a specific biological target or pathway but serves as a versatile tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is unique due to the specific positioning of the Boc-protected amino groups, which can influence the reactivity and selectivity in synthetic applications. Its structure allows for the formation of specific peptide sequences and functionalized molecules that may not be achievable with other isomers or simpler Boc-protected compounds.

Properties

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-10-7-8-12(11(9-10)13(20)21)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21)

InChI Key

FCKMPQUBJHMJLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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